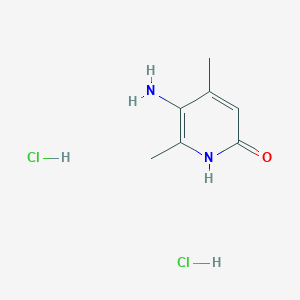![molecular formula C8H13Br B2812154 6-bromospiro[3.4]octane CAS No. 2416228-81-2](/img/structure/B2812154.png)
6-bromospiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromospiro[3.4]octane is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by a spirocyclic framework, which consists of a bromine atom attached to a spiro[3.4]octane core. The spirocyclic structure imparts distinct physicochemical properties, making it a versatile compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromospiro[3.4]octane typically involves the bromination of spiro[3.4]octane. One common method is the reaction of spiro[3.4]octane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the spirocyclic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-bromospiro[3.4]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted spiro[3.4]octane derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The spirocyclic ring can undergo oxidation in the presence of strong oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH, NH3, or RSH in polar solvents (e.g., ethanol or water) under reflux conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed:
Substitution: Hydroxyspiro[3.4]octane, aminospiro[3.4]octane, thiolspiro[3.4]octane.
Reduction: Spiro[3.4]octane.
Oxidation: Oxidized spiro[3.4]octane derivatives.
Applications De Recherche Scientifique
6-bromospiro[3.4]octane has found applications in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized spirocyclic compounds.
Mécanisme D'action
The mechanism of action of 6-bromospiro[3.4]octane is primarily attributed to its ability to interact with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The spirocyclic structure also contributes to its binding affinity and selectivity towards certain enzymes and receptors.
Comparaison Avec Des Composés Similaires
Spiro[3.4]octane: The parent compound without the bromine substitution.
Spirocyclic Oxindoles: Compounds with spirocyclic frameworks containing oxindole moieties.
Spirocyclic Ethers: Compounds with spirocyclic structures containing ether linkages.
Uniqueness: 6-bromospiro[3.4]octane stands out due to the presence of the bromine atom, which imparts unique reactivity and biological activity compared to its non-brominated counterparts.
Propriétés
IUPAC Name |
7-bromospiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-7-2-5-8(6-7)3-1-4-8/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFSAWNUPXPNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride](/img/structure/B2812075.png)

![3-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2812080.png)




![N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2812088.png)
![4-(phenoxymethyl)-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2812089.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2812092.png)


